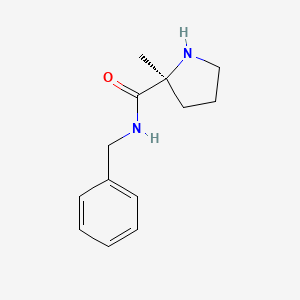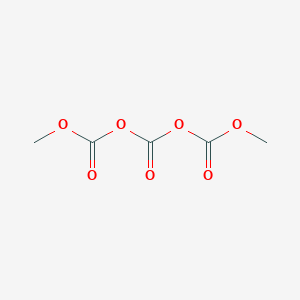
Dimethyl tricarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl tricarbonate is an organic compound with the molecular formula C5H6O5. It is a colorless, flammable liquid that is classified as a carbonate ester. This compound is known for its use as a methylating agent and as a co-solvent in various chemical processes. This compound is considered a green reagent due to its low toxicity and biodegradability.
Vorbereitungsmethoden
Dimethyl tricarbonate can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with methanol. due to the extreme toxicity of phosgene, this method has been largely replaced by safer alternatives.
Oxidative Carbonylation: In this process, carbon monoxide and an oxidizer react with methanol to produce this compound. This method is more environmentally friendly and is commonly used in industrial production.
Transesterification: This method involves the transesterification of ethylene carbonate or propylene carbonate with methanol, resulting in the formation of this compound and either ethylene glycol or propylene glycol.
Analyse Chemischer Reaktionen
Dimethyl tricarbonate undergoes various chemical reactions, including:
Methylation: It acts as a methylating agent for anilines, carboxylic acids, and phenols.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, leading to the formation of alkoxycarbonylated and alkylated products.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Dimethyl tricarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in methylation and carbonylation reactions.
Biology: In biological research, this compound is used as a solvent and reagent in various biochemical assays and experiments.
Medicine: Although not directly used as a drug, this compound’s derivatives and related compounds are investigated for potential pharmaceutical applications.
Industry: It is employed in the production of polycarbonates, isocyanates, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl tricarbonate involves its ability to act as an electrophile in chemical reactions. It can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in methylation reactions, this compound transfers a methyl group to the nucleophile, resulting in the formation of a methylated product .
Vergleich Mit ähnlichen Verbindungen
Dimethyl tricarbonate can be compared with other similar compounds such as:
Dimethyl Carbonate: Both compounds are used as methylating agents, but this compound is considered to have a higher reactivity.
Diethyl Carbonate: Similar to this compound, diethyl carbonate is used in alkylation reactions, but it has different physical properties and reactivity.
Dimethyl Sulfate: While dimethyl sulfate is a stronger methylating agent, it is highly toxic and less environmentally friendly compared to this compound.
This compound stands out due to its low toxicity, biodegradability, and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
212077-60-6 |
|---|---|
Molekularformel |
C5H6O7 |
Molekulargewicht |
178.10 g/mol |
IUPAC-Name |
bis(methoxycarbonyl) carbonate |
InChI |
InChI=1S/C5H6O7/c1-9-3(6)11-5(8)12-4(7)10-2/h1-2H3 |
InChI-Schlüssel |
OXVOISHISNQFRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)OC(=O)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


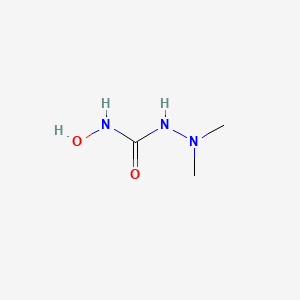
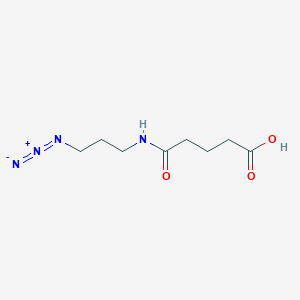
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
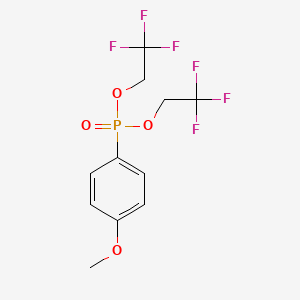
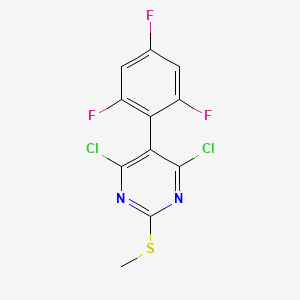
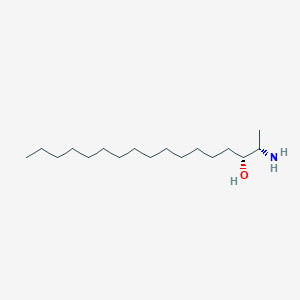
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
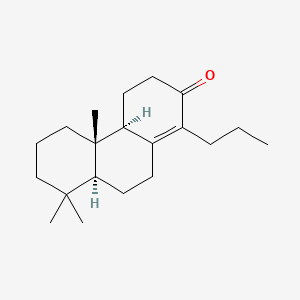
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
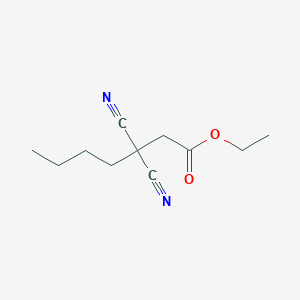
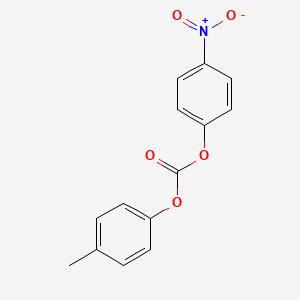
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
